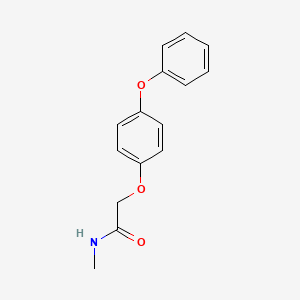
6-(2-Methylphenyl)-1-oxo-1lambda~5~-pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Methylphenyl)-1-oxo-1lambda~5~-pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also features a 2-methylphenyl group attached to the sixth position of the pyridazine ring and an oxo group at the first position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-1-oxo-1lambda~5~-pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a suitable catalyst, such as phosphorus oxychloride, to yield the desired pyridazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
6-(2-Methylphenyl)-1-oxo-1lambda~5~-pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
6-(2-Methylphenyl)-1-oxo-1lambda~5~-pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 6-(2-Methylphenyl)-1-oxo-1lambda~5~-pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 6-Phenyl-1-oxo-1lambda~5~-pyridazine
- 6-(4-Methylphenyl)-1-oxo-1lambda~5~-pyridazine
- 6-(2-Chlorophenyl)-1-oxo-1lambda~5~-pyridazine
Uniqueness
6-(2-Methylphenyl)-1-oxo-1lambda~5~-pyridazine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and other research areas.
特性
CAS番号 |
922525-00-6 |
|---|---|
分子式 |
C11H10N2O |
分子量 |
186.21 g/mol |
IUPAC名 |
6-(2-methylphenyl)-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C11H10N2O/c1-9-5-2-3-6-10(9)11-7-4-8-12-13(11)14/h2-8H,1H3 |
InChIキー |
CGDQCZHSTODISO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=[N+](N=CC=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)

![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)
![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)
![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)




![2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene](/img/structure/B14189894.png)
